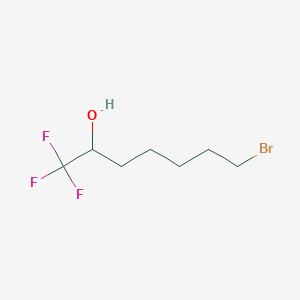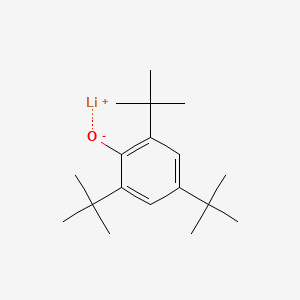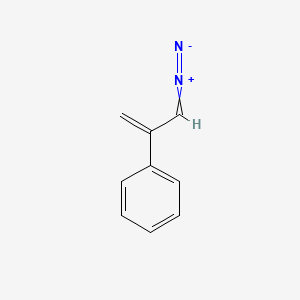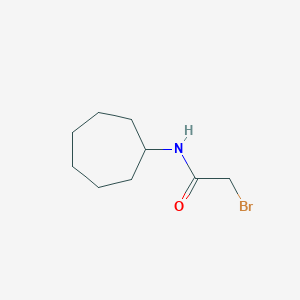
1-ethyl-3-methyl-1H-imidazolium
Descripción general
Descripción
1-ethyl-3-methyl-1H-imidazolium is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, with ethyl and methyl groups substituted at the nitrogen atoms . It is known for its high thermal stability, low volatility, and high ionic conductivity .
Métodos De Preparación
The synthesis of 1-ethyl-3-methyl-1H-imidazolium typically involves the alkylation of imidazole. One common method is the reaction of imidazole with ethyl chloride and methyl iodide under controlled conditions to produce the desired ionic liquid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Análisis De Reacciones Químicas
1-ethyl-3-methyl-1H-imidazolium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-ethyl-3-methyl-1H-imidazolium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-ethyl-3-methyl-1H-imidazolium exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and processes. In catalysis, for example, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity . The pathways involved often include ionic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
1-ethyl-3-methyl-1H-imidazolium can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a butyl group instead of an ethyl group, leading to different physical properties.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group, which affects its solubility and thermal properties.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Has a different anion, which influences its ionic conductivity and stability.
The uniqueness of this compound lies in its balance of thermal stability, ionic conductivity, and versatility in various applications .
Propiedades
Fórmula molecular |
C6H13N2+ |
|---|---|
Peso molecular |
113.18 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3/p+1 |
Clave InChI |
IBZJNLWLRUHZIX-UHFFFAOYSA-O |
SMILES canónico |
CC[NH+]1CN(C=C1)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B8625023.png)






